Vinleurosine - 23360-92-1

Vinleurosine

Catalog Number: EVT-286306
CAS Number: 23360-92-1
Molecular Formula: C46H56N4O9
Molecular Weight: 809.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leurosine is a vinca alkaloid.
Vinleurosine is a natural product found in Catharanthus roseus and Catharanthus lanceus with data available.
Source and Classification
  • Source: Catharanthus roseus
  • Classification: Monoterpenoid indole alkaloid
Synthesis Analysis

The synthesis of vinleurosine typically involves the enzymatic coupling of vindoline and catharanthine. This process can occur naturally in the plant or can be replicated in laboratory settings through chemical synthesis. The methods of synthesis can be broadly categorized into two approaches:

  1. Natural Extraction:
    • Alkaloids are extracted from the plant using solvents such as methanol or ethanol.
    • Phytochemical analysis often employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify alkaloids.
  2. Chemical Synthesis:
    • Various synthetic routes have been developed to produce vinleurosine in vitro, often involving multi-step reactions that may include oxidation, reduction, and coupling reactions.
    • Parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity.
Molecular Structure Analysis

Vinleurosine has a complex molecular structure characterized by its dimeric nature. The molecular formula is C46H54N2O9C_{46}H_{54}N_2O_9 with a molecular weight of approximately 782.94 g/mol. The structure consists of two indole units linked by an ether bond, reflecting its derivation from vindoline and catharanthine.

  • Key Structural Features:
    • Two indole rings
    • Ether linkage
    • Multiple hydroxyl groups contributing to its solubility and reactivity
Chemical Reactions Analysis

Vinleurosine participates in various chemical reactions typical of alkaloids, including:

  • Hydrolysis: Under acidic or basic conditions, vinleurosine can hydrolyze to yield its precursor compounds.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify its biological activity.
  • Complexation: Vinleurosine can form complexes with metal ions, affecting its pharmacological properties.
Mechanism of Action

The mechanism of action of vinleurosine is primarily linked to its ability to inhibit cell division, making it effective in cancer treatment. It acts by disrupting microtubule formation during mitosis, similar to vincristine and vinblastine. This disruption leads to apoptosis in rapidly dividing cells.

Key Mechanistic Insights:

  • Microtubule Inhibition: Vinleurosine binds to tubulin, preventing its polymerization into microtubules.
  • Cell Cycle Arrest: Cells are arrested in metaphase due to disrupted spindle formation.
  • Apoptosis Induction: The inhibition of mitosis triggers programmed cell death pathways.
Physical and Chemical Properties Analysis

Vinleurosine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water.
  • Melting Point: The melting point is generally reported around 180 °C.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
Applications

Vinleurosine has significant scientific applications, particularly in pharmacology and medicinal chemistry:

  • Anticancer Agent: Used in cancer therapy due to its cytotoxic effects on tumor cells.
  • Research Tool: Employed in studies investigating microtubule dynamics and cell cycle regulation.
  • Phytochemical Studies: Serves as a model compound for studying the biosynthesis of alkaloids in plants.
Historical Context and Significance of Vinleurosine in Alkaloid Research

Discovery and Early Characterization in Vinca rosea Taxonomy

Vinleurosine was identified in the mid-20th century during the groundbreaking phytochemical exploration of the Madagascar periwinkle, then classified as Vinca rosea L. and later reclassified as Catharanthus roseus (L.) G. Don [1] [7]. This plant, native to Madagascar but naturalized pantropically, had a rich history in traditional medicine, with documented uses in diabetes management and disinfection. Scientific interest intensified in the 1950s when researchers began systematically isolating its alkaloids, leading to the discovery of vinleurosine alongside other structurally related compounds like vinblastine and vincristine [1] [3]. Initial taxonomic confusion surrounded the plant, reflected in its numerous synonyms (Ammocallis rosea, Lochnera rosea, Pervinca rosea), before the consensus settled on Catharanthus roseus as the accepted botanical name [3] [7].

Early characterization efforts revealed vinleurosine as a complex bis-indole alkaloid, sharing the core structural motif of two indole units coupled together, characteristic of Vinca alkaloids. However, unlike its more famous counterparts vincristine and vinblastine, vinleurosine possessed distinct molecular modifications. Initial pharmacological screening showed vinleurosine exhibited cytotoxic properties, inhibiting cell growth and nucleic acid synthesis, but its potency was markedly lower than that of vinblastine or vincristine [1]. This relatively lower activity relegated it to a position of lesser immediate therapeutic interest compared to the clinically transformative agents vinblastine and vincristine, which rapidly became cornerstones of cancer chemotherapy.

Table 1: Key Early Vinca Alkaloids Isolated from Catharanthus roseus

Alkaloid NameDiscovery EraInitial Observed BioactivityStructural Distinguishing Feature (vs. Vinblastine/Vincristine)Clinical Adoption
Vinleurosine1950s-1960sModerate cytotoxicity, nucleic acid synthesis inhibitionSpecific modifications on the vindoline and catharanthine moietiesLimited/None
Vinblastine1950sPotent antimitotic, metaphase arrestMethyl group on the vindoline nitrogenFirst-line (e.g., Hodgkin's)
Vincristine1950s-early 1960sPotent antimitotic, neurotoxic profileFormyl group on the vindoline nitrogenFirst-line (e.g., Leukemias)
Vincamine1950sCerebrovasodilatory effectsDifferent structural class (monomeric indole)Used (neurological)

Role in the Development of Vinca Alkaloid Therapeutics

Despite not becoming a major drug itself, vinleurosine played a crucial indirect role in the development of Vinca alkaloid therapeutics. Its discovery and structural elucidation contributed significantly to the growing understanding of the chemical diversity within the Catharanthus roseus alkalome. The identification of vinleurosine, along with vinblastine, vincristine, vinrosidine, and others, highlighted the plant's remarkable capacity to produce complex bis-indole alkaloids with varying biological activities [1]. This diversity became a focal point for research into the biosynthesis pathways of these compounds.

Studying structurally related but less potent alkaloids like vinleurosine provided essential comparative data. Researchers could correlate specific structural features, such as the substitutions on the vindoline and catharanthine moieties or the nature of their coupling, with the degree of antimitotic activity and tubulin binding affinity. For instance, the differences in potency between vinleurosine and vinblastine/vincristine helped pinpoint the critical importance of specific functional groups (e.g., the formyl group on vindoline in vincristine) for high-affinity interaction with tubulin and potent disruption of microtubule dynamics [1] [4]. This structure-activity relationship (SAR) knowledge was invaluable. It informed the rationale behind the semi-synthetic modification of natural Vinca alkaloids, leading to the development of second-generation drugs like vindesine (a vinblastine derivative) and, most notably, vinorelbine. Vinorelbine, developed through targeted chemical modification to optimize the balance between antitumor efficacy and neurotoxicity, represents a direct outcome of the SAR understanding gained, in part, from studying compounds like vinleurosine [4] [8]. Furthermore, vinleurosine served as a potential precursor or intermediate in the study of synthetic routes for more complex or active analogues.

Comparative Position Within the Vinca Alkaloid Phylogenetic Framework

The presence of vinleurosine in Catharanthus roseus is best understood within an evolutionary and phylogenetic context. C. roseus belongs to the family Apocynaceae (order Gentianales), a lineage known for its prolific production of diverse alkaloids. The genus Catharanthus is endemic to Madagascar, an island renowned for its extraordinary biodiversity and high rate of endemism resulting from its long geographic isolation following the breakup of Gondwana approximately 185 million years ago [3] [5]. This isolation provided the ecological pressures driving unique evolutionary adaptations, including the development of complex chemical defense mechanisms.

Vinleurosine, along with over 200 other alkaloids identified in C. roseus, represents a secondary metabolite evolved as a defense against herbivores and pathogens [3]. Phylogenetically, the biosynthesis of Vinca alkaloids like vinleurosine, vinblastine, and vincristine is a derived characteristic within the genus. These bis-indole alkaloids are synthesized through the enzymatic coupling of precursor monomers, catharanthine and vindoline, which themselves originate from the terpenoid indole alkaloid (TIA) pathway. Studies indicate that the genes encoding the enzymes for this complex biosynthetic pathway likely evolved through gene duplication events (whole genome, segmental, tandem) over millions of years [3] [5]. This duplication allowed for functional diversification of enzymes, leading to the production of a wide array of structurally similar yet distinct alkaloids, including vinleurosine.

Within this biosynthetic network, vinleurosine occupies a specific branch point. It is considered a structural analogue and likely a biosynthetic intermediate or shunt product relative to the more therapeutically pivotal vinblastine and vincristine. Minor enzymatic modifications, such as specific hydroxylations, oxidations, or methylations, differentiate vinleurosine from vinblastine and vincristine. Its consistent co-occurrence with these potent alkaloids suggests a close biosynthetic relationship, potentially sharing common precursors before diverging due to the action of specific, yet less efficient or differently regulated, modifying enzymes. The phylogenetic framework of the Vinca alkaloids thus positions vinleurosine as part of a chemical radiation within C. roseus, showcasing the plant's evolutionary investment in chemical diversity for ecological advantage. Its existence underscores the concept that not all metabolites in a defense arsenal need be equally potent; diversity itself can be a survival strategy.

Table 2: Vinleurosine Research Timeline and Context

Time PeriodKey Event/AdvanceSignificance for VinleurosineBroader Impact on Vinca Alkaloid Field
Pre-1950sTraditional use of C. roseus; Taxonomy establishedPlant material source identifiedFoundation for phytochemical exploration
1950s-1960sIsolation of vinleurosine, vinblastine, vincristine [1]Initial characterization as a bis-indole alkaloid with moderate activityDiscovery of first-generation therapeutic vinca alkaloids
1970s-1980sElucidation of TIA pathway; SAR studies intensifyRecognition as structural analogue; used in comparative SARDrives development of vindesine
1980s-1990sTubulin binding studies; Semi-synthesis advancesHelps define structural requirements for potent tubulin interactionEnables rational design and synthesis of vinorelbine
2000s-PresentGenomic sequencing; Biosynthetic gene discovery [3] [5]Position within biosynthetic network clarified; gene clusters identifiedOpens avenues for metabolic engineering & heterologous production

Properties

CAS Number

23360-92-1

Product Name

Vinleurosine

IUPAC Name

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

Molecular Formula

C46H56N4O9

Molecular Weight

809.0 g/mol

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3

InChI Key

LPGWZGMPDKDHEP-UHFFFAOYSA-N

SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Solubility

In water, 7.56X10-3 mg/L at 25 °C (est)

Synonyms

leurosine
leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer
leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer
leurosine sulfate, (3'alpha,4'alpha)-isome

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.